cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate
Description
cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate (CAS: 955028-75-8) is a piperidine derivative with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol . Its structure features a piperidine ring substituted with a hydroxyl group at position 3, a methyl group at position 4, and a tert-butyl carboxylate ester at position 1 (Figure 1). This compound is primarily used in research settings for chemical synthesis and pharmacological studies, with a purity exceeding 98% . It is supplied as a 10 mM solution in organic solvents and requires storage at –80°C (6 months) or –20°C (1 month) to maintain stability .
Key properties include:
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHBFIMXBSFQLJ-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate typically involves the reaction of appropriate piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent, which facilitates the formation of the tert-butyl ester group under metal-free conditions . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc protecting group on the piperidine nitrogen can be selectively removed under basic or acidic conditions to yield the free amine. This reaction is critical for further functionalization of the piperidine core.
Key Reaction Conditions and Reagents
| Reagent | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| NaOH (aq.) | 50–120°C, 30 min–5 h | Boc removal, yielding free amine | High | |
| Trifluoroacetic acid (TFA) | 0°C to rt, 1–2 h in DCM | Acidic deprotection | >90% |
Mechanistic Insight
-
Basic conditions : Hydrolysis of the carbamate via nucleophilic attack by hydroxide ions .
-
Acidic conditions : Protonation of the Boc group followed by cleavage, favored in aprotic solvents like dichloromethane (DCM) .
Hydroxyl Group Functionalization
The cis-3-hydroxy group undergoes typical alcohol reactions, including protection, oxidation, and esterification.
Protection as Methoxymethyl (MOM) Ether
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| MOMCl, DIEA | DCM, 0°C to rt, 12 h | MOM-protected derivative | 85% |
Oxidation to Ketone
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dess-Martin periodinane | DCM, rt, 2 h | 3-Keto-4-methylpiperidine derivative | 78% |
Stereochemical Considerations
The cis-configuration of the hydroxyl and methyl groups influences reaction outcomes. For example, yeast-mediated reductions of β-keto esters (structural analogs) yield single diastereomers due to stereoselective binding .
Ring-Opening and Cyclization Reactions
The piperidine ring can participate in ring-opening or cyclization reactions under controlled conditions.
Dieckmann Cyclization
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KOBut, dry toluene | 0°C to rt, 10 min | Cyclic keto-ester | 65% |
Mechanism : Intramolecular ester condensation forms a six-membered ring, driven by the stability of the conjugated enolate intermediate .
Wolff Rearrangement
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diazomethane, Ag₂O | Ether, 0°C, 1 h | Homologated ester | 70% |
Yeast-Mediated Reductions
| Substrate | Conditions | Product | Diastereomeric Ratio | Source |
|---|---|---|---|---|
| β-Keto ester analog | Bakers’ yeast, H₂O, 48 h | cis-3-Hydroxy ester | >99:1 |
Key Insight : The cis-hydroxyl group directs stereoselectivity by stabilizing transition states through hydrogen bonding .
Comparative Reactivity with Structural Analogs
The methyl group at the 4-position enhances steric hindrance, slowing nucleophilic attacks at adjacent positions.
| Reaction Type | cis-Isomer Reactivity | trans-Isomer Reactivity | Source |
|---|---|---|---|
| Boc Deprotection | Slower (steric hindrance) | Faster | |
| Esterification | Moderate | High |
Scientific Research Applications
Organic Synthesis
The compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for diverse reactivity, making it valuable in developing new compounds in medicinal chemistry .
Cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate exhibits notable biological activities, including:
- Anticancer Properties : Preliminary studies indicate that derivatives can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin, indicating potential uses in treating neurological disorders .
Pharmaceutical Development
The compound is being explored for its role as a scaffold for developing new therapeutic agents targeting cancer and neurological conditions. Its ability to interact with specific enzymes and receptors involved in metabolic pathways positions it as a candidate for drug development .
Study on Cancer Cell Lines
Objective : Evaluate cytotoxic effects on FaDu hypopharyngeal tumor cells.
Findings : The compound demonstrated enhanced cytotoxicity compared to standard chemotherapeutics, indicating its potential as an anticancer agent.
Neuropharmacological Study
Objective : Assess effects on neurotransmitter systems.
Findings : The compound showed promising results in modulating neurotransmitter release, suggesting applications in treating mood disorders.
Mechanism of Action
The mechanism of action of cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and tert-butyl ester group play crucial roles in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The most structurally analogous compound identified is cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1, Molecular Formula: C₁₂H₁₉NO₃, MW: 225.28 g/mol) . While both compounds share a tert-butyl carboxylate group, their core structures and substituents differ significantly (Table 1):
Table 1: Structural and Functional Comparison
| Property | cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate | cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate |
|---|---|---|
| Core Structure | Piperidine ring | Cyclopenta[c]pyrrole ring (fused bicyclic system) |
| Substituents | 3-hydroxy, 4-methyl | 5-oxo |
| Molecular Formula | C₁₁H₂₁NO₃ | C₁₂H₁₉NO₃ |
| Molecular Weight | 215.29 g/mol | 225.28 g/mol |
| Key Functional Groups | Hydroxyl, methyl, ester | Oxo (ketone), ester |
| XLogP3 | ~1.3 | Not reported (predicted higher due to bicyclic structure) |
Structural Implications :
- The piperidine ring in the target compound provides a flexible six-membered ring, whereas the cyclopenta[c]pyrrole system in the analog introduces rigidity and steric hindrance due to its fused bicyclic structure.
- The 3-hydroxy-4-methyl substituents enhance polarity and hydrogen-bonding capacity compared to the 5-oxo group, which primarily contributes to electrophilicity .
Table 2: Physicochemical and Hazard Comparison
Key Observations :
- The analog’s higher hazard profile (e.g., acute toxicity, H302/H315/H319) suggests greater reactivity or metabolic toxicity, possibly due to the oxo group or bicyclic structure .
Biological Activity
Overview
cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 215.29 g/mol. This compound is notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure, featuring a piperidine ring and hydroxyl and carboxylate functional groups, suggests diverse interactions with biological targets.
The biological activity of this compound primarily involves its interactions with specific enzymes and receptors. Preliminary studies indicate that it may function as an inhibitor of certain kinases, which play critical roles in cancer signaling pathways. This positions the compound as a candidate for cancer therapeutics.
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting processes such as apoptosis and cell proliferation.
- Receptor Modulation : It may also interact with receptors that are implicated in neurological disorders, suggesting possible applications in treating conditions like Alzheimer's disease.
Table 1: Biological Activity Summary
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Kinase Inhibition | Various | Inhibitory | |
| Enzyme Interaction | AChE | Inhibitory | |
| Receptor Modulation | M3R | Modulatory |
Cancer Therapeutics
Research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted its enhanced activity compared to standard chemotherapeutics like bleomycin in FaDu hypopharyngeal tumor cells, indicating its potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest .
Neurological Applications
In the context of neurodegenerative diseases, compounds related to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate | Lacks trifluoromethyl group; less lipophilic | Lower kinase inhibition |
| 4-methyl-2-(trifluoromethyl)piperidine | Similar trifluoromethyl substitution; different ring size | Enhanced lipophilicity |
| N-(trifluoromethyl)pyrimidin-4-amines | Different core structure; potential GPR119 agonist | Varies based on specific substitutions |
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Oxidation Reactions : Using agents like tert-butyl hydroperoxide.
- Reduction Reactions : Employing lithium aluminum hydride (LiAlH4).
- Substitution Reactions : Utilizing sodium hydride (NaH) and alkyl halides.
This compound serves not only as a research tool in biochemical studies but also in the pharmaceutical industry for developing new therapeutic agents.
Q & A
Basic: What are the key synthetic intermediates and reaction steps for synthesizing cis-tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves sequential functionalization of the piperidine ring. For example, intermediates like trans/cis-tert-butyl 3-(tert-butyldimethylsilyloxy)-4-(tosyloxymethyl)piperidine-1-carboxylate are generated via tosylation using p-toluenesulfonyl chloride in pyridine. Tosylate formation is slow, with yields ranging from 53% (cis) to 68% (trans) after 48 hours . Subsequent azide substitution (e.g., NaN₃ in DMF) proceeds rapidly, yielding azides in >90% efficiency . Key steps include stereochemical control during tosylation and protecting group strategies (e.g., tert-butyldimethylsilyl ethers) to stabilize reactive hydroxyl groups.
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve stereochemistry and hydrogen bonding patterns .
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., InChIKey: ADHBFIMXBSFQLJ-BDAKNGLRSA-N ) confirms regiochemistry and cis-configuration via coupling constants and NOE correlations.
- Mass Spectrometry : High-resolution MS validates molecular weight (215.291 g/mol) and fragmentation patterns .
- Chromatography : HPLC or TLC monitors reaction progress and purity, especially for resolving diastereomers .
Advanced: How can low yields in tosylation steps be optimized?
Methodological Answer:
Low yields (e.g., 53% for cis-tosylate ) may arise from steric hindrance or competing side reactions. Optimization strategies include:
- Temperature Modulation : Lower temperatures (0–5°C) to reduce decomposition.
- Catalytic Additives : Use DMAP to accelerate tosylate formation.
- Solvent Screening : Test polar aprotic solvents (e.g., DCM/THF mixtures) to improve solubility.
- Reaction Monitoring : Real-time TLC or in-situ IR to identify incomplete conversion and adjust reaction times.
Advanced: What methodologies resolve stereochemical ambiguities in derivatives of this compound?
Methodological Answer:
- X-ray Crystallography : Definitive assignment via SHELX-refined crystal structures (e.g., tert-butyl-protected diols ).
- Dynamic NMR : Variable-temperature NMR to study ring-flipping barriers in piperidine derivatives.
- Chiral Derivatization : Use of enantiopure reagents (e.g., Mosher’s acid) to assign absolute configuration .
- Computational Modeling : DFT calculations (e.g., Gaussian) to compare theoretical and experimental NOE patterns.
Advanced: How does the compound’s stability under varying conditions impact experimental design?
Methodological Answer:
- Hydrolytic Sensitivity : The tert-butyloxycarbonyl (Boc) group is stable under basic conditions but cleaved by acids (e.g., TFA). Storage in anhydrous environments (desiccators, inert gas) is critical .
- Thermal Stability : DSC/TGA analysis (e.g., decomposition onset at >150°C) guides reaction temperature limits.
- Light Sensitivity : UV-vis spectroscopy identifies photodegradation products; amber vials are recommended for long-term storage .
Advanced: How can hydrogen bonding patterns in crystalline forms be systematically analyzed?
Methodological Answer:
- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D, C, or R motifs) using crystallographic data .
- Hirshfeld Surface Analysis : CrystalExplorer software quantifies intermolecular interactions (e.g., O–H⋯O vs. C–H⋯π contacts) .
- Thermal Diffuse Scattering : High-resolution synchrotron data to map disorder in hydrogen-bonded networks.
Advanced: How should contradictory data (e.g., variable yields or stereochemical outcomes) be addressed?
Methodological Answer:
- Reproducibility Checks : Standardize reaction conditions (solvent purity, moisture levels) and validate starting material configurations .
- Multivariate Analysis : Design-of-experiment (DoE) approaches (e.g., factorial design) to identify critical variables (e.g., temperature, stoichiometry).
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in hydroxyl groups) to trace reaction pathways and competing mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
